Enhanced Lipophilicity and Predicted Permeability vs. Unsubstituted and 2,4-Dichloro Analogs
The calculated partition coefficient (LogP) for 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine is 2.00, with a predicted LogP (cLogP) of 2.50 . This value represents a significant increase in lipophilicity compared to the unsubstituted 1H-pyrazol-4-amine analog, which has a predicted LogP of -0.44 [1]. This 2.94-unit increase in LogP directly correlates with improved membrane permeability, a critical parameter for intracellular target engagement [2]. The 3,4-dichloro substitution pattern yields a distinct lipophilic profile compared to the 2,4-dichlorobenzyl analog (CAS 514801-17-3), for which specific LogP data is not publicly available, but its isomeric nature implies a different electronic distribution and thus a different cLogP value [3].
| Evidence Dimension | Lipophilicity (cLogP / LogP) |
|---|---|
| Target Compound Data | LogP = 2.00 (experimental), cLogP = 2.50 (predicted) |
| Comparator Or Baseline | 1H-pyrazol-4-amine (unsubstituted): cLogP = -0.44 (predicted) |
| Quantified Difference | +2.94 LogP units |
| Conditions | Calculated using ACD/Labs Percepta Platform or similar in silico prediction models. |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, which is essential for compounds intended to modulate intracellular targets, a key differentiator when selecting a starting scaffold for lead optimization.
- [1] PubChem. 1H-pyrazol-4-amine. Compound Summary. Accessed April 2026. View Source
- [2] Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. View Source
- [3] ChemWhat. 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine. CAS 514801-17-3. Accessed April 2026. View Source
